NBD-Fructose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

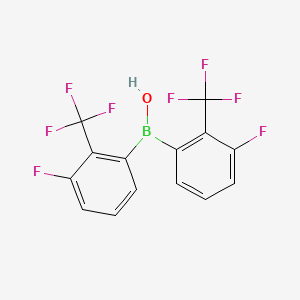

NBD-Fructose is a fluorescent derivative of fructose . It has been used to monitor fructose uptake by the GLUT5 transporter in human breast cancer cells . It’s important to note that the uptake of this compound occurs independently of known glucose transporters .

Mode of Action

This compound interacts with its targets, primarily the GLUT5 transporter, to monitor fructose uptake . . It has been suggested that the uptake of this compound occurs via a specific mechanism that is unlinked from glucose import and that of chemically similar compounds .

Biochemical Pathways

It is known that fructose metabolism plays a crucial role in various physiological processes, including energy production and the regulation of blood sugar levels . When fructose is consumed in excess, it may contribute to the pathogenesis of cardiometabolic disease .

Pharmacokinetics

It is known that the fluorescence of this compound increases linearly with increasing fructose concentration . This suggests that the compound may have good bioavailability.

Result of Action

It has been used to visualize fructose uptake in live cells at single-cell resolution . This suggests that this compound may have potential applications in the study of fructose metabolism and related diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature significantly influences grapevine metabolism and consequently sugar accumulation in grapes . .

Biochemical Analysis

Biochemical Properties

NBD-Fructose interacts with amines and biothiols, including H2S, accompanied by distinct colorimetric and fluorescent changes . These interactions facilitate biomolecular sensing and self-assembly . The unique activity of this compound with amines has allowed for site-specific protein labeling and for the detection of enzyme activities .

Cellular Effects

This compound influences cell function by monitoring fructose uptake . This uptake is particularly notable in MCF-7, MDA-MB-435, and MDA-MB-231 human breast cancer cells

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its high reactivity towards amines and biothiols facilitates these interactions .

Metabolic Pathways

This compound is involved in the metabolic pathways of fructose . It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: NBD-Fructose is synthesized by reacting NBD-chloride with amino fructose. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimized parameters for yield and purity. The process would include steps for purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: NBD-Fructose primarily undergoes substitution reactions due to the presence of the nitrobenzoxadiazole group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield NBD-labeled amines, while oxidation reactions can produce various oxidized derivatives .

Scientific Research Applications

NBD-Fructose has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study reaction mechanisms and molecular interactions.

Medicine: Investigated for its potential in diagnostic imaging and as a tool for studying metabolic diseases.

Industry: Utilized in the development of biosensors for detecting fructose in food and beverages.

Comparison with Similar Compounds

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2NBDG): A fluorescent derivative of glucose used to study glucose uptake in cells.

4-Chloro-7-Nitrobenzofurazan: Another fluorescent compound used in various biochemical assays.

Uniqueness: NBD-Fructose is unique due to its specific interaction with the GLUT5 transporter, making it particularly useful for studying fructose metabolism in cancer cells. Unlike 2NBDG, which is used for glucose uptake studies, this compound provides insights into fructose-specific pathways .

Properties

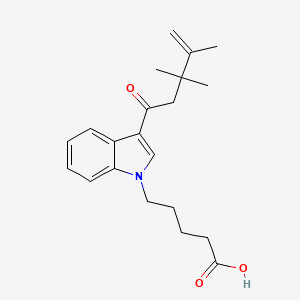

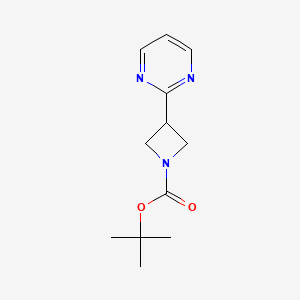

IUPAC Name |

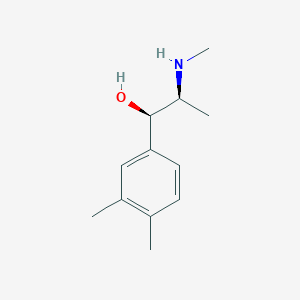

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,8,11-13,17,19-21H,3-4H2/t8-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUWRKIMILVYHE-GGZOMVNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B594159.png)